(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate
Beschreibung
Eigenschaften
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGCYVAJRRQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-86-5 | |
| Record name | Glaucarubinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Vorbereitungsmethoden
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction has emerged as the preferred method for glaucarubinone isolation due to its efficiency in disrupting plant cell walls. A standardized protocol involves:
-
Solvent selection : Sequential extraction with chloroform, methanol, and aqueous solvents to isolate polar and non-polar fractions.
-
Equipment parameters : Digital ultra-bath sonicator operating at 40 kHz, 30°C, and 60–100 W power.
-
Extraction duration : 40-minute cycles to maximize compound yield while minimizing thermal degradation.
Post-extraction, the solvent is evaporated under reduced pressure using rotary evaporators, yielding a syrupy residue. The crude extract is further desiccated on a water bath at 60°C to remove residual moisture.
Yield Calculation
Extract yield is calculated on a dry-weight basis using the formula:
Reported yields for Simarouba glauca leaf extracts range from 8.2% (chloroform) to 12.5% (methanol).
Chromatographic Isolation of Glaucarubinone
Preparative Thin-Layer Chromatography (TLC)
Crude extracts are fractionated using silica gel TLC plates activated at 110°C for 30 minutes. A mobile phase of n-hexane:ethyl acetate (2:8 v/v) achieves optimal separation of quassinoids. Post-development, bands corresponding to glaucarubinone (Rf ≈ 0.22–0.24) are visualized under UV light (254 nm), scraped, and eluted with methanol.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC quantifies glaucarubinone content in bioactive fractions. Key parameters include:
-
Standard curve : Linear regression of glaucarubinone standards (2–6 µg/µL) at Rf 0.24.
-
Detection : Densitometric scanning at 254 nm, with a calibration equation of ().
-
Quantification : Fraction 4 (Fr4) from Simarouba glauca methanol extract contains 12.573 µg glaucarubinone per mg of extract.
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR and -NMR spectra confirm glaucarubinone’s structure through characteristic signals:
Mass Spectrometry (MS)
High-resolution ESI-MS identifies the molecular ion peak at m/z 433.1932 [M+H], consistent with the molecular formula .
Challenges and Optimization Strategies
Solvent Polarity and Compound Stability
Chloroform-methanol mixtures (1:1 v/v) enhance glaucarubinone solubility but require strict temperature control (<40°C) to prevent epoxidation. Aqueous extracts exhibit lower yields due to quassinoid hydrophobicity, necessitating surfactant-assisted extraction for improved recovery.
Scalability Limitations
Preparative TLC, while effective for laboratory-scale isolation, is impractical for industrial production. Column chromatography using reversed-phase C18 silica and gradient elution (methanol:water 70–100%) is under investigation for higher throughput.
Comparative Analysis of Extraction Methods
Table 1 summarizes key performance metrics across extraction techniques:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Ultrasonic (methanol) | 12.5 | 89.3 | 0.67 |
| Maceration (ethanol) | 9.8 | 76.2 | 24 |
| Soxhlet (chloroform) | 10.1 | 82.4 | 6 |
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glaucarubinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate von Glaucarubinon führt.
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff führt zu reduzierten Formen der Verbindung.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Glaucarubinon, die jeweils potenziell unterschiedliche biologische Aktivitäten haben .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Quassinoiden.
5. Wirkmechanismus
Der Wirkmechanismus von Glaucarubinon umfasst mehrere molekulare Ziele und Pfade:
Wirkmechanismus
The mechanism of action of glaucarubinone involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues: Quassinoids
Quassinoids share a triterpene backbone but differ in substituents and oxidation states, leading to varied bioactivities. Below is a comparative analysis of glaucarubinone with other quassinoids:
Table 1: Key Quassinoids from Simarouba glauca and Their Properties
Key Findings :
- Potency vs. Toxicity: Glaucarubinone exhibits stronger anti-cancer potency (e.g., IC₅₀ of 4 nM in Merkel cell carcinoma vs. 160 nM for glaucarubin) but higher toxicity in normal human dermal fibroblasts (HDFs), limiting its therapeutic window .
- PAK1 Specificity: Unlike other quassinoids, glaucarubinone uniquely targets PAK1, disrupting HIF-1α and β-catenin pathways in colorectal cancer .
Comparison with Non-Quassinoid Anti-Cancer Agents
Glaucarubinone’s mechanism and efficacy differ significantly from non-quassinoid compounds:
Table 2: Functional Comparison with Non-Quassinoid Compounds
Key Findings :
- PAK1 Targeting: Both glaucarubinone and FRAX597 inhibit PAK1, but glaucarubinone’s natural origin and multi-pathway effects (e.g., HIF-1α suppression) provide broader anti-tumor activity .
- ROS-Mediated Chemosensitization: Glaucarubinone uniquely sensitizes cancer cells to paclitaxel via ROS-dependent ABC transporter inhibition, a mechanism absent in bufalin or homoharringtonine .
Toxicity and Selectivity Challenges
While glaucarubinone demonstrates potent anti-cancer effects, its toxicity in normal cells (e.g., IC₅₀ of 166 nM in HDFs) contrasts with glaucarubin’s lower toxicity profile . Structural studies indicate that modifications at the C-15 position can reduce toxicity while retaining efficacy, as seen in synthetic analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
